molecular formula C18H19N3 B11565677 1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine

1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine

Cat. No.: B11565677
M. Wt: 277.4 g/mol
InChI Key: HCEOSGVPEMBFQI-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine is a heterocyclic organic compound It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine can be achieved through a multi-step process. One common method involves the alkylation of an imidazole derivative with a benzyl halide. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

1-methyl-N-[(4-methylphenyl)methyl]-5-phenylimidazol-2-amine

InChI

InChI=1S/C18H19N3/c1-14-8-10-15(11-9-14)12-19-18-20-13-17(21(18)2)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,20)

InChI Key

HCEOSGVPEMBFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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